

Application Note: QuEChERS Method for Carbosulfan Extraction in Tea Samples

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Compound of Interest

Compound Name: Carbosulfan

Cat. No.: B1218777

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of pesticide residues in complex matrices such as tea is a critical analytical challenge due to the presence of numerous interfering compounds like pigments, caffeine, and tannins. **Carbosulfan**, a systemic carbamate insecticide, is used to control a variety of pests in tea cultivation. Its monitoring is essential to ensure food safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the multi-residue analysis of pesticides in food products.[1][2] This application note provides a detailed protocol for the extraction of **Carbosulfan** from tea samples using a modified QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The QuEChERS approach significantly simplifies the sample preparation process, involving a two-step procedure: an initial extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix co-extractives.[3] For tea samples, modifications to the standard QuEChERS protocol are often necessary to address the high matrix complexity. These modifications typically include a pre-hydration step for dried tea leaves and the use of specific dSPE sorbents like graphitized carbon black (GCB) to remove pigments and primary secondary amine (PSA) to remove organic acids and sugars. [1][2]

Experimental Protocol

This protocol is based on a validated method for the determination of **Carbosulfan** in tea using LC-MS/MS.[\[4\]](#)

1. Sample Preparation and Extraction

- **Homogenization:** Weigh a representative portion of the tea sample (e.g., 2 grams of dried tea) and place it into a 50 mL centrifuge tube. If the tea is not already powdered, homogenize it to a fine powder.
- **Hydration:** Add 10 mL of reagent water to the centrifuge tube containing the tea sample. Vortex the tube for 30 seconds and allow it to soak and equilibrate for 30 minutes. This step is crucial for the efficient extraction of pesticides from the dried matrix.
- **Solvent Addition:** Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid) to the centrifuge tube.[\[4\]](#)
- **Salting-Out Extraction:** Add the QuEChERS extraction salts. A common combination for the AOAC buffered method includes 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium acetate.[\[4\]](#)
- **Shaking and Centrifugation:** Immediately cap the tube and shake it vigorously for 1 minute. Centrifuge the sample at a high speed (e.g., 12,000 RPM) for 5 minutes. The supernatant will be the acetonitrile extract containing the pesticides.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

The cleanup step is essential for removing interfering matrix components from the tea extract.

- **Transfer of Extract:** Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL dSPE cleanup tube.
- **dSPE Sorbents:** The dSPE tube should contain a combination of sorbents for effective cleanup of tea matrix. A recommended composition includes:
 - 150 mg of anhydrous MgSO_4 (to remove residual water)

- 25 mg of Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids)
- 25 mg of C18 (to remove non-polar interferences)[4]
- 7.5 mg of Graphitized Carbon Black (GCB) (to remove pigments and sterols)[1]
- Vortexing and Centrifugation: Vortex the dSPE tube for 10 seconds and then shake for 1 minute. Centrifuge at 12,000 RPM for 4 minutes.
- Final Extract: Collect the supernatant. This cleaned extract is now ready for LC-MS/MS analysis. For LC-MS analysis, it is recommended to dilute the final extract with mobile phase A.

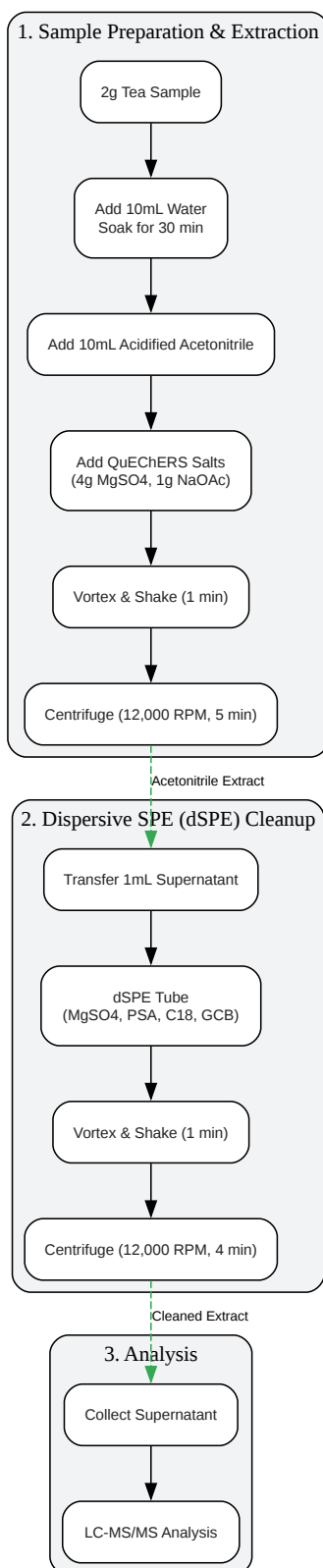
Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of **Carbosulfan** in tea using the described QuEChERS method followed by LC-MS/MS.[4]

Parameter	Value
Linearity Range	0.005 - 0.250 mg/kg
Correlation Coefficient (r^2)	0.999
Limit of Detection (LOD)	0.004 mg/kg
Limit of Quantification (LOQ)	0.005 mg/kg
Recovery (at 0.040, 0.100, and 0.200 mg/kg)	70 - 120%
Relative Standard Deviation (RSD)	< 6%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the QuEChERS method for **Carbosulfan** extraction in tea samples.



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Caption: QuEChERS workflow for **Carbosulfan** in tea.

Conclusion

The modified QuEChERS method presented in this application note provides an effective and reliable approach for the extraction and cleanup of **Carbosulfan** residues in tea samples prior to LC-MS/MS analysis. The method demonstrates good recovery, precision, and low detection limits, making it suitable for routine monitoring and quality control in the tea industry. The use of a pre-hydration step and a specific combination of dSPE sorbents are critical for achieving accurate and reproducible results in such a complex matrix.

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